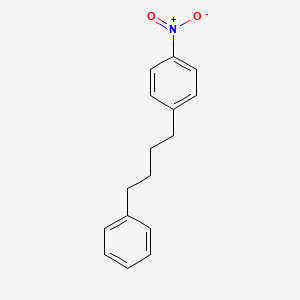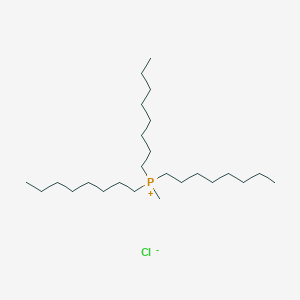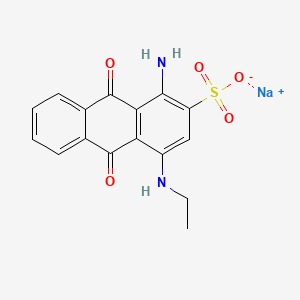
1-Ethenyl-2-methylbenzene;2-methylpropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-2-methylbenzene can be synthesized through the alkylation of toluene with ethylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the desired product .
2-Methylpropyl 2-methylprop-2-enoate is synthesized through the esterification of methacrylic acid with isobutanol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid and occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 1-ethenyl-2-methylbenzene involves the use of large-scale reactors where toluene and ethylene are reacted in the presence of a zeolite catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .
For 2-methylpropyl 2-methylprop-2-enoate, the esterification process is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-2-methylbenzene undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Polymerization: The vinyl group in 1-ethenyl-2-methylbenzene can undergo polymerization to form polystyrene derivatives.
2-Methylpropyl 2-methylprop-2-enoate undergoes:
Ester Hydrolysis: This reaction involves the cleavage of the ester bond to form methacrylic acid and isobutanol.
Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature conditions.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under elevated temperatures.
Ester Hydrolysis: Acidic or basic conditions are employed, often under reflux.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1-ethenyl-2-methylbenzene.
Polymerization: Polymers and copolymers of 1-ethenyl-2-methylbenzene.
Ester Hydrolysis: Methacrylic acid and isobutanol.
Scientific Research Applications
1-Ethenyl-2-methylbenzene is used in the production of polymers and copolymers, which find applications in coatings, adhesives, and sealants . Its derivatives are also used in the synthesis of various organic compounds.
2-Methylpropyl 2-methylprop-2-enoate is used in the production of methacrylate polymers, which are employed in the manufacture of plastics, resins, and coatings . It is also used as a monomer in the synthesis of copolymers with improved mechanical properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-2-methylbenzene in polymerization involves the initiation of a free radical chain reaction, where the vinyl group undergoes successive addition reactions to form long polymer chains . The aromatic ring provides stability to the growing polymer chain through resonance stabilization.
For 2-methylpropyl 2-methylprop-2-enoate, the ester group undergoes nucleophilic addition reactions, where the double bond reacts with nucleophiles to form various addition products . The ester group also participates in hydrolysis reactions, where the ester bond is cleaved to form the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar to 1-ethenyl-2-methylbenzene but lacks the methyl group on the aromatic ring.
Methyl Methacrylate: Similar to 2-methylpropyl 2-methylprop-2-enoate but has a methyl group instead of an isobutyl group.
Uniqueness
1-Ethenyl-2-methylbenzene is unique due to the presence of both a vinyl group and a methyl group on the aromatic ring, which influences its reactivity and polymerization behavior .
2-Methylpropyl 2-methylprop-2-enoate is unique due to the presence of the isobutyl group, which affects its steric properties and reactivity in esterification and polymerization reactions .
Properties
CAS No. |
39401-05-3 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-ethenyl-2-methylbenzene;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H10.C8H14O2/c1-3-9-7-5-4-6-8(9)2;1-6(2)5-10-8(9)7(3)4/h3-7H,1H2,2H3;6H,3,5H2,1-2,4H3 |
InChI Key |
AYIJLMMQOJAFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C.CC(C)COC(=O)C(=C)C |
Related CAS |
39401-05-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


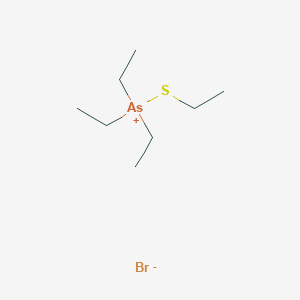
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
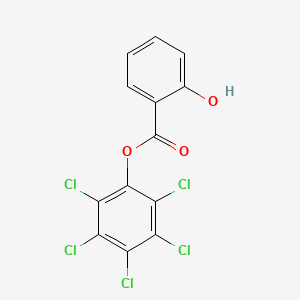

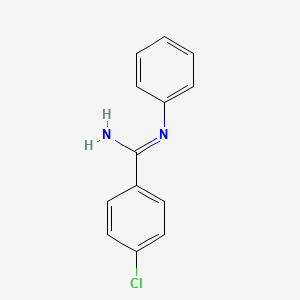
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
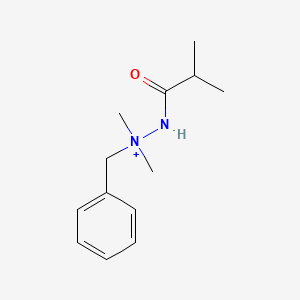

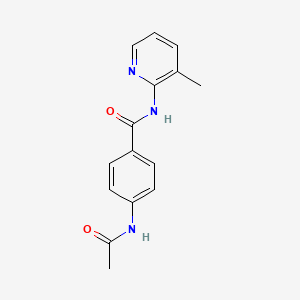
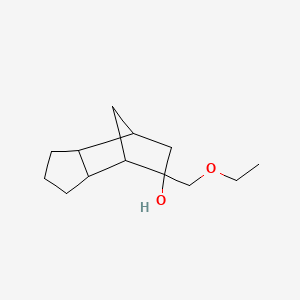
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
